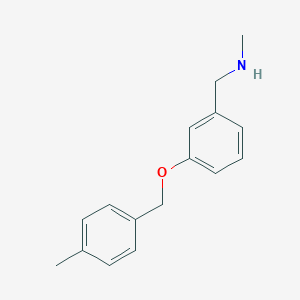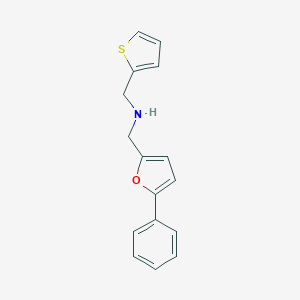SULFANYL]PROPYL})AMINE](/img/structure/B502445.png)
[(3-METHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-METHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a synthetic organic compound that features a tetrazole ring, a methoxybenzyl group, and a phenyl group. The presence of the tetrazole ring is particularly noteworthy due to its stability and diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-METHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized using triethyl orthoformate and sodium azide . The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, while the phenyl group can be added via a Suzuki-Miyaura coupling reaction . The final step involves the formation of the amine linkage, which can be achieved through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
[(3-METHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
[(3-METHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of [(3-METHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to specific enzymes and receptors. This interaction can inhibit or activate various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and phenyl group but lacks the methoxybenzyl group.
Tetrazole derivatives: Various derivatives with different substituents on the tetrazole ring, each exhibiting unique properties and activities.
Uniqueness
[(3-METHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to the combination of its methoxybenzyl, phenyl, and tetrazole groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H21N5OS |
|---|---|
Molecular Weight |
355.5g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C18H21N5OS/c1-24-17-10-5-7-15(13-17)14-19-11-6-12-25-18-20-21-22-23(18)16-8-3-2-4-9-16/h2-5,7-10,13,19H,6,11-12,14H2,1H3 |
InChI Key |
MBZUKMRUOMLTAV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNCCCSC2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCCSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)propan-2-ol](/img/structure/B502366.png)
![2-({[5-(4-Bromo-3-methylphenyl)furan-2-yl]methyl}amino)ethanol](/img/structure/B502367.png)
![1-{[(5-Phenylfuran-2-yl)methyl]amino}propan-2-ol](/img/structure/B502368.png)
![1-[4-(propan-2-yl)phenyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B502369.png)
![2-(4-BROMO-2-{[(OXOLAN-2-YLMETHYL)AMINO]METHYL}PHENOXY)ACETAMIDE](/img/structure/B502376.png)
![2-[4-Chloro-2-({[2-(2-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B502377.png)
![N-{4-[(4-methylbenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B502379.png)

![1-[5-(4-fluorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B502381.png)
![N-[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopentanamine](/img/structure/B502382.png)
![N-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B502383.png)
![2-methyl-N-[(5-phenylfuran-2-yl)methyl]propan-2-amine](/img/structure/B502384.png)
![N-[(5-phenylfuran-2-yl)methyl]propan-1-amine](/img/structure/B502385.png)
